N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.
Scientific Research Applications
Structure-based Drug Design
Compounds with similar structures have been involved in the discovery of potent and selective inhibitors through structure-based drug design (SBDD). For instance, derivatives of thiazole have been identified as potent CDK2 inhibitors, a crucial target in cancer therapy, showcasing the role of these compounds in developing new therapeutic agents [Vulpetti, A., Casale, E., Roletto, F., Amici, R., Villa, M., & Pevarello, P. (2006)].
Antimicrobial and Antifungal Agents
Sulfonyl derivatives, particularly those with a thiazole backbone, have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have demonstrated that certain sulfonyl derivatives exhibit moderate to significant activities against bacterial and fungal strains, indicating their potential application in combating infectious diseases [G. V. Suresh Kumar, Rajendra Prasad, Y., & Chandrashekar, S. (2013)].
Anticancer Activity
Research on similar sulfonamide compounds has also explored their anticancer properties. Mixed-ligand copper(II)-sulfonamide complexes, for example, have been studied for their DNA binding, cleavage, and anticancer activities. These complexes exhibit the ability to induce apoptosis and cause cell death in cancer cells, highlighting their potential in cancer treatment strategies [González-Álvarez, M., Pascual-Álvarez, A., del Castillo Agudo, L., Castiñeiras, A., Liu-González, M., Borrás, J., & Alzuet-Piña, G. (2013)].
Enzyme Inhibitors for Diabetes and Neurodegenerative Diseases
Compounds featuring benzothiazol and sulfonamide groups have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), relevant for type 2 diabetes treatment, and acetylcholinesterase (AChE), related to neurodegenerative diseases. These studies suggest the utility of such compounds in developing treatments for chronic conditions [Nitta, A., Fujii, H., Sakami, S., Nishimura, Y., Ohyama, T., Satoh, M., Nakaki, J., Satoh, S., Inada, C., Kozono, H., Kumagai, H., Shimamura, M., Fukazawa, T., & Kawai, H. (2008)].
properties
IUPAC Name |
N-benzyl-4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N2O3S2/c26-20-14-21(27)24-22(15-20)33-25(28-24)29(16-18-8-3-1-4-9-18)23(30)12-7-13-34(31,32)17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXWBDRNVCDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.